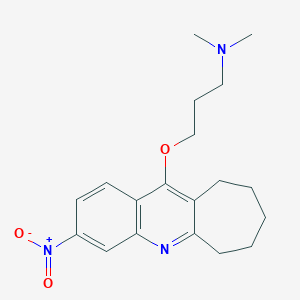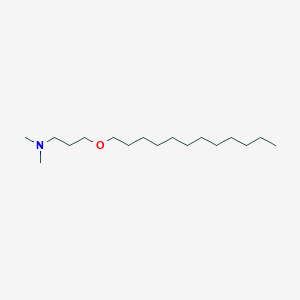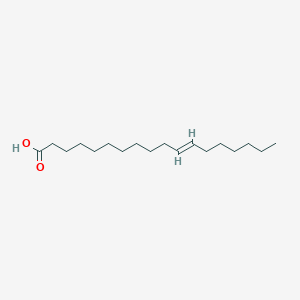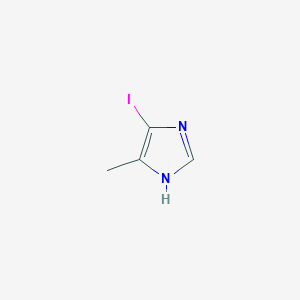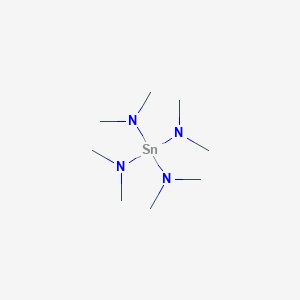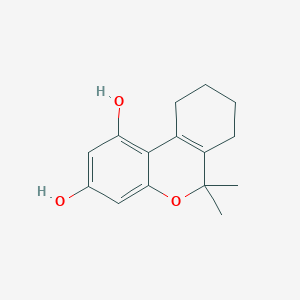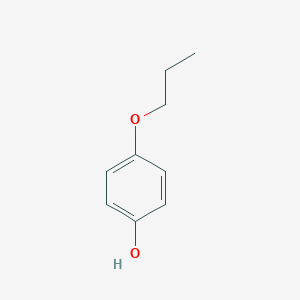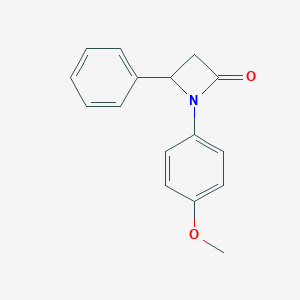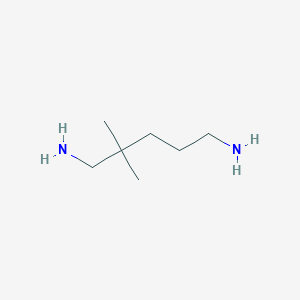
2,2-Dimethylpentane-1,5-diamine
概要
説明
2,2-Dimethylpentane-1,5-diamine, also known as Neopentyl diamine, is a chemical compound with the molecular formula C7H18N2. It is a colorless liquid with a faint amine odor. Neopentyl diamine is widely used in the production of various polymers, resins, and coatings due to its excellent properties such as high thermal stability, low viscosity, and good adhesion.
科学的研究の応用
2,2-Dimethylpentane-1,5-diamine diamine has various scientific research applications due to its unique properties. It is used in the production of various polymers, resins, and coatings, which are widely used in the automotive, aerospace, and electronics industries. 2,2-Dimethylpentane-1,5-diamine diamine is also used as a curing agent for epoxy resins, which are used in the production of adhesives, coatings, and composite materials. Additionally, neopentyl diamine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of neopentyl diamine is not well understood. However, it is believed that neopentyl diamine acts as a cross-linking agent in the curing of epoxy resins. It reacts with the epoxy groups in the resin to form a three-dimensional network, which results in the formation of a strong and durable material. Additionally, neopentyl diamine may act as a nucleophile in organic reactions, which can lead to the formation of new compounds.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of neopentyl diamine. However, it is not expected to have any significant toxicological effects. 2,2-Dimethylpentane-1,5-diamine diamine is not classified as a carcinogen, mutagen, or reproductive toxin.
実験室実験の利点と制限
2,2-Dimethylpentane-1,5-diamine diamine has several advantages for lab experiments. It is a low-viscosity liquid, which makes it easy to handle and mix with other chemicals. Additionally, it has a long shelf life and is stable under a wide range of conditions. However, neopentyl diamine has some limitations. It is highly reactive, which can make it difficult to control the reaction rate. Additionally, it is highly flammable and can be hazardous if not handled properly.
将来の方向性
There are several future directions for the use of neopentyl diamine. One area of research is the development of new polymers and coatings with improved properties, such as higher thermal stability and better adhesion. Additionally, neopentyl diamine can be used as a building block for the synthesis of new organic compounds with potential applications in pharmaceuticals and agrochemicals. Finally, further studies are needed to understand the mechanism of action of neopentyl diamine and its potential applications in organic chemistry.
Conclusion:
In conclusion, neopentyl diamine is a versatile chemical compound with various scientific research applications. It is used in the production of polymers, resins, and coatings, and as a curing agent for epoxy resins. 2,2-Dimethylpentane-1,5-diamine diamine has excellent properties such as high thermal stability, low viscosity, and good adhesion, which make it a valuable building block for the synthesis of new organic compounds. Further research is needed to understand the mechanism of action of neopentyl diamine and its potential applications in organic chemistry.
特性
CAS番号 |
15657-55-3 |
|---|---|
製品名 |
2,2-Dimethylpentane-1,5-diamine |
分子式 |
C7H18N2 |
分子量 |
130.23 g/mol |
IUPAC名 |
2,2-dimethylpentane-1,5-diamine |
InChI |
InChI=1S/C7H18N2/c1-7(2,6-9)4-3-5-8/h3-6,8-9H2,1-2H3 |
InChIキー |
TUGAQVRNALIPHY-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCN)CN |
正規SMILES |
CC(C)(CCCN)CN |
同義語 |
2,2-Dimethyl-1,5-pentanediamine |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




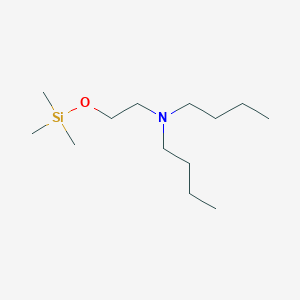
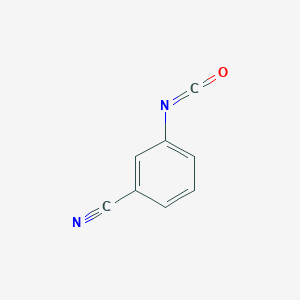
![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)
